molecular formula C18H16INO2 B12406570 Ugm-IN-3

Ugm-IN-3

Cat. No.: B12406570
M. Wt: 405.2 g/mol
InChI Key: JZVVZNYTDAOFBY-UKTHLTGXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ugm-IN-3 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing automated purification systems to handle larger quantities of the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

Ugm-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups into the molecule .

Scientific Research Applications

Ugm-IN-3 has a wide range of scientific research applications, including:

Mechanism of Action

Ugm-IN-3 exerts its effects by inhibiting UDP-galactopyranose mutase, an enzyme crucial for the conversion of UDP-galactopyranose to UDP-galactofuranose. This inhibition disrupts the biosynthesis of galactofuranose, an essential component of the bacterial cell wall, thereby inhibiting bacterial growth. The molecular target of this compound is the active site of UDP-galactopyranose mutase, where it binds and prevents the enzyme from catalyzing its reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ugm-IN-3 is unique due to its high binding affinity (Kd of 66 μM) and its significant inhibitory effect on Mycobacterium tuberculosis (MIC value of 6.2 μg/mL). These properties make it a more potent inhibitor compared to its analogs, providing a stronger basis for its use in anti-tuberculosis research .

Properties

Molecular Formula

C18H16INO2

Molecular Weight

405.2 g/mol

IUPAC Name

(3E)-3-hept-2-ynylidene-10-iodo-4H-[1,4]oxazino[4,3-a]indol-1-one

InChI

InChI=1S/C18H16INO2/c1-2-3-4-5-6-9-13-12-20-15-11-8-7-10-14(15)16(19)17(20)18(21)22-13/h7-11H,2-4,12H2,1H3/b13-9+

InChI Key

JZVVZNYTDAOFBY-UKTHLTGXSA-N

Isomeric SMILES

CCCCC#C/C=C/1\CN2C3=CC=CC=C3C(=C2C(=O)O1)I

Canonical SMILES

CCCCC#CC=C1CN2C3=CC=CC=C3C(=C2C(=O)O1)I

Origin of Product

United States

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